molecular formula C16H11Cl2KN2O5S B12715700 Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt CAS No. 114427-25-7

Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt

Cat. No.: B12715700
CAS No.: 114427-25-7
M. Wt: 453.3 g/mol
InChI Key: XPYAKDBZBAILIK-YEBWQKSTSA-M
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Description

Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing nitrogen. The compound also features chlorinated benzoyl and quinolinylidene groups, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves multiple steps, including the formation of the quinoline ring and the introduction of the chlorinated benzoyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(4-chlorobenzoyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity or altering their function. The chlorinated benzoyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound of the quinoline family, used in various chemical syntheses.

    Hydroxylamine derivatives: Compounds with similar functional groups, used in organic synthesis and as intermediates in the production of pharmaceuticals.

Properties

CAS No.

114427-25-7

Molecular Formula

C16H11Cl2KN2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

potassium;[(Z)-[6-chloro-1-(4-chlorobenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate

InChI

InChI=1S/C16H12Cl2N2O5S.K/c17-11-3-1-10(2-4-11)16(21)20-8-7-14(19-25-26(22,23)24)13-9-12(18)5-6-15(13)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-;

InChI Key

XPYAKDBZBAILIK-YEBWQKSTSA-M

Isomeric SMILES

C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+]

Canonical SMILES

C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl.[K+]

Origin of Product

United States

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